tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Description
“tert-Butyl 4-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. The “tert-butyl” part refers to a substituent with the formula -C(CH3)3. It’s derived from butane and contains a tertiary carbon atom . The “spiro[indoline-3,4’-piperidine]” part suggests a spirocyclic compound, which is a bicyclic molecule that shares one atom between the two rings .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” are not available, related compounds have been synthesized. For instance, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins . Another study describes an efficient synthesis approach towards a spirocyclic oxindole analogue .Future Directions
Spirocycles have been the focus of medicinal chemistry, and several drugs or drug candidates incorporating these “non-planar” chemical motifs have been developed . The development of innovative procedures allowing to widen the chemical space of spirocycles is therefore highly desirable . The introduction of a tert-butyl group into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems, leading to a series of structurally novel compounds, could be of synthetic importance for current medicinal chemistry needs .
Mechanism of Action
Mode of Action
It is known that the tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces . This suggests that the compound may interact with its targets in a way that alters their structure or function, leading to changes in cellular processes .
Biochemical Pathways
The compound’s potential to modulate the self-assembly of organic molecules suggests that it may influence a variety of biochemical pathways, particularly those involving protein-protein interactions .
Result of Action
Given the compound’s potential to modulate the self-assembly of organic molecules, it may have diverse effects on cellular function .
Action Environment
The environment can significantly influence the action, efficacy, and stability of “tert-Butyl 4-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .
Properties
IUPAC Name |
tert-butyl 4-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-13-6-4-5-12(18)14(13)17/h4-6,19H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCCCUMSOUIHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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